4-Azido-2-iodo-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-iodo-6-nitrophenol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of azido, iodo, and nitro functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-iodo-6-nitrophenol typically involves multiple steps, starting from a suitable phenol derivative. One common approach is as follows:
Nitration: The starting phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Iodination: The nitrated phenol is then subjected to iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Azidation: Finally, the iodinated nitrophenol is treated with sodium azide in the presence of a suitable solvent to introduce the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-iodo-6-nitrophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing the iodo group.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of azido-substituted derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-Azido-2-iodo-6-nitrophenol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Azido-2-iodo-6-nitrophenol involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can act as a nucleophile, attacking electrophilic centers in other molecules. The nitro group can be reduced to an amine, which can further participate in various biochemical reactions. The phenol group can form hydrogen bonds and interact with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Azido-2-iodophenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Iodo-4-nitrophenol: Lacks the azido group, limiting its applications in click chemistry.
4-Azido-2-nitrophenol: Lacks the iodo group, affecting its reactivity in substitution reactions.
Uniqueness
4-Azido-2-iodo-6-nitrophenol is unique due to the presence of all three functional groups (azido, iodo, and nitro) on the phenol ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications.
Properties
CAS No. |
91502-46-4 |
---|---|
Molecular Formula |
C6H3IN4O3 |
Molecular Weight |
306.02 g/mol |
IUPAC Name |
4-azido-2-iodo-6-nitrophenol |
InChI |
InChI=1S/C6H3IN4O3/c7-4-1-3(9-10-8)2-5(6(4)12)11(13)14/h1-2,12H |
InChI Key |
UHWLESZNJASJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.